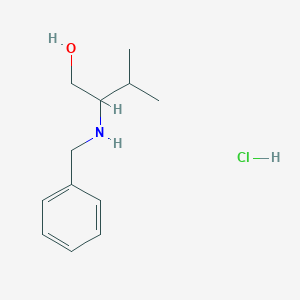

Chlorhydrate de 2-(benzylamino)-3-méthylbutan-1-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Recherche sur la maladie d’Alzheimer

Ce composé a été étudié pour son rôle potentiel dans le traitement de la maladie d’Alzheimer. Les dérivés du 2-(benzylamino)-3-méthylbutan-1-ol ont montré une activité inhibitrice contre des enzymes comme l’acétylcholinestérase (AChE) et la β-sécrétase (BACE-1), qui sont impliquées dans la pathologie de la maladie d’Alzheimer . Ces résultats suggèrent que le composé pourrait être un point de départ pour développer des médicaments multifonctionnels ciblant à la fois les aspects modificateurs de la maladie et les aspects symptomatiques d’Alzheimer.

Applications en biochimie

En biochimie, les dérivés du composé ont été conçus pour modifier les inhibiteurs de la cholinestérase, dans le but d’inhiber la β-sécrétase . Ceci est important car cela représente une stratégie pour traiter des maladies complexes comme Alzheimer en ciblant simultanément plusieurs processus pathologiques.

Pharmacologie

Pharmacologiquement, les dérivés du composé sont explorés pour leurs propriétés multifonctionnelles, en particulier dans le contexte des maladies neurodégénératives . La capacité à inhiber les enzymes clés impliquées dans la maladie d’Alzheimer fait de ces dérivés des candidats prometteurs pour le développement de nouveaux médicaments.

Neurosciences

D’un point de vue neuroscientifique, la capacité du composé à interagir avec des enzymes comme l’AChE et la BACE-1 le positionne comme un outil potentiel pour comprendre les voies biochimiques impliquées dans les troubles cognitifs . Cela pourrait conduire à de nouvelles connaissances sur la façon dont ces maladies se développent et progressent.

Chimie médicinale

En chimie médicinale, le composé sert d’échafaudage pour créer des dérivés ayant des applications thérapeutiques potentielles. Son rôle dans la synthèse d’agents anti-Alzheimer modificateurs de la maladie met en évidence son importance dans le développement de nouveaux médicaments .

Synthèse organique

Le composé est également pertinent en synthèse organique, où ses dérivés peuvent être utilisés pour produire une variété d’arylméthylamines par des réactions de transamination décarboxylative . Ce processus est précieux pour synthétiser des composés ayant des activités pharmacologiques potentielles.

Mécanisme D'action

Target of Action

Similar compounds such as benzylamines are known to interact with various biological targets .

Mode of Action

It can be inferred that the compound might undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound might influence metabolic pathways, controlling the flux of metabolites to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

Similar compounds such as ambroxol are well absorbed and excreted in the urine, indicating good bioavailability .

Result of Action

Based on its potential interactions at the benzylic position, it might influence the stability of molecular structures .

Action Environment

Factors such as temperature, ph, and the presence of other compounds might affect its reactivity .

Analyse Biochimique

Biochemical Properties

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, it can form complexes with proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, it can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its interaction with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cultures. In vivo studies indicate that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.

Dosage Effects in Animal Models

The effects of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in these processes, converting the compound into more hydrophilic metabolites that can be excreted. These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-(Benzylamino)-3-methylbutan-1-ol hydrochloride is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

2-(benzylamino)-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11;/h3-7,10,12-14H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJGDAQROKNUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)

![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)